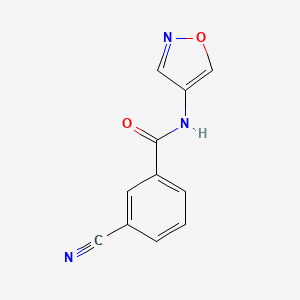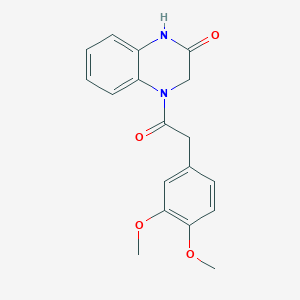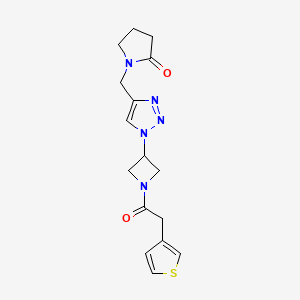![molecular formula C8H15N3 B2551230 [2-(2-Méthylpropyl)pyrazol-3-yl]méthanamine CAS No. 1342673-85-1](/img/structure/B2551230.png)
[2-(2-Méthylpropyl)pyrazol-3-yl]méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine: is a nitrogen-containing heterocyclic compound It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Applications De Recherche Scientifique
[1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions, broad substrate scope, and excellent functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available starting materials. The process may include condensation reactions, cyclization, and subsequent functional group modifications to achieve the desired product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Mécanisme D'action
The mechanism of action of [1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to the desired biological or chemical effect. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparaison Avec Des Composés Similaires
[1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine: can be compared with other pyrazole derivatives, such as:
- 1H-pyrazole-3-carboxamide
- 1H-pyrazole-4-carboxylic acid
- 1H-pyrazole-5-carboxylic acid
These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of [1-(2-methylpropyl)-1h-pyrazol-5-yl]methanamine
Propriétés
IUPAC Name |
[2-(2-methylpropyl)pyrazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)6-11-8(5-9)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBAUMAYLLJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342673-85-1 |
Source


|
| Record name | [1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2551147.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2551148.png)
![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2551150.png)
![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)
![1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B2551155.png)
![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2551156.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide](/img/structure/B2551158.png)



![(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2551165.png)
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2551166.png)


